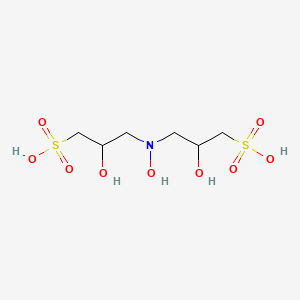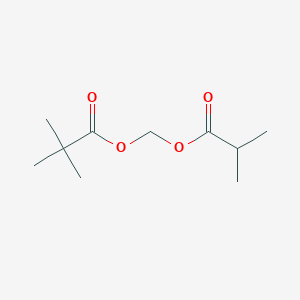
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is an organic compound belonging to the ester class. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by its unique structure, which includes a propanoic acid backbone with dimethyl and oxopropoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methyl-1-oxopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+2-Methyl-1-oxopropanolH2SO4Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions for several hours. The ester is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methyl-1-oxopropanol.
Transesterification: A new ester and an alcohol.
Reduction: 2,2-Dimethylpropanol and 2-methyl-1-oxopropanol.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of this ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. In biological systems, esterases catalyze this hydrolysis, leading to the release of active compounds. The molecular targets and pathways involved depend on the specific application and the biological context in which the ester is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl group instead of the oxopropoxy group.
Butanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester: Similar ester but with a butanoic acid backbone.
Uniqueness
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
137373-53-6 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-methylpropanoyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-7(2)8(11)13-6-14-9(12)10(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
ONAGARALWJJKBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



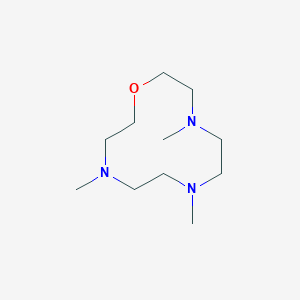

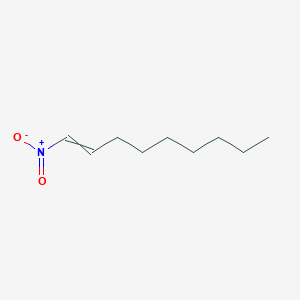


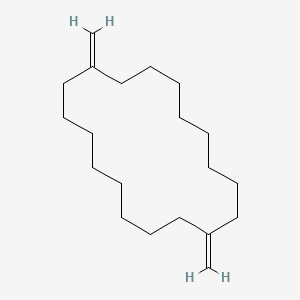
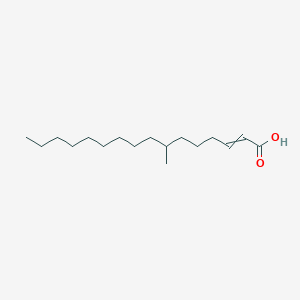

![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)

![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)

